Heme a3

Catalog No.
S618186
CAS No.
18535-39-2
M.F
C49H62FeN4O6
M. Wt
858.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heme a3

CAS Number

18535-39-2

Product Name

Heme a3

IUPAC Name

3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)

Molecular Formula

C49H62FeN4O6

Molecular Weight

858.9 g/mol

InChI

InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2

InChI Key

MXCDXQWYRWFXRV-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Synonyms

Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Isomeric SMILES

[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Description

The exact mass of the compound Heme a3 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heme a3 is a crucial component of cytochrome c oxidase, an enzyme located at the terminal stage of the mitochondrial respiratory chain. This compound plays a vital role in the reduction of molecular oxygen to water, which is essential for aerobic respiration. Heme a3 is characterized by its high-spin state and is typically associated with a copper ion (CuB) at the active site of cytochrome c oxidase. The heme group consists of an iron atom coordinated to a porphyrin ring, which facilitates electron transfer and redox reactions.

, primarily involving the reduction of oxygen. The enzyme catalyzes the four-electron reduction of molecular oxygen to water, a process that is coupled with proton translocation across the mitochondrial membrane. The general reaction can be summarized as follows:

4 e+4 H++O22H2O\text{4 e}^-+\text{4 H}^++\text{O}_2\rightarrow 2\text{H}_2\text{O}

The active site comprises heme a3 and CuB, where oxygen binding occurs at heme a3. The reduction mechanism involves several intermediate states, including superoxide and peroxide forms of oxygen, which are critical for efficient catalysis .

Heme a3's biological activity is primarily linked to its role in cellular respiration. It facilitates the transfer of electrons from reduced cytochrome c to molecular oxygen, enabling ATP synthesis through oxidative phosphorylation. The unique electronic properties of heme a3 allow it to stabilize various oxidation states, which are essential for its function in electron transfer and oxygen reduction . Additionally, changes in the oxidation state of heme a3 influence proton pumping mechanisms, contributing to the electrochemical gradient necessary for ATP production .

The biosynthesis of heme a3 occurs within mitochondria and involves several enzymatic steps starting from simpler precursors such as porphyrin. The pathway includes:

  • Formation of porphobilinogen from succinyl-CoA and glycine.
  • Synthesis of protoporphyrin IX, which is then converted into heme b.
  • Conversion of heme b to heme a through the action of specific enzymes that modify the porphyrin ring.
  • Final modification to form heme a3, which includes the incorporation of copper ions .

Heme a3 has significant applications in biochemistry and biotechnology:

  • Biocatalysis: Its ability to facilitate electron transfer makes it valuable in bioelectrochemical systems and synthetic biology for developing biosensors and biofuel cells.
  • Medical Research: Understanding its role in cytochrome c oxidase has implications for diseases related to mitochondrial dysfunction, such as neurodegenerative disorders and metabolic syndromes .
  • Pharmaceutical Development: Targeting cytochrome c oxidase activity can lead to novel treatments for conditions like cancer and ischemia by modulating cellular respiration .

Interaction studies involving heme a3 focus on its binding dynamics with various ligands and other protein components within cytochrome c oxidase. These studies utilize techniques such as spectroscopy (e.g., electron paramagnetic resonance) to elucidate binding affinities and conformational changes upon ligand binding. For example, binding studies with carbon monoxide and cyanide reveal insights into the redox properties and electron transfer mechanisms associated with heme a3 .

Several compounds share structural or functional similarities with heme a3:

CompoundStructure/Function DescriptionUnique Features
Heme bA common form found in various hemoproteinsLower redox potential compared to heme a3
Heme cPresent in cytochromes involved in electron transportSmaller size; involved primarily in electron transfer
Heme dFound in some bacteria; participates in anaerobic respirationUnique coordination with different metal ions

Heme a3 is distinct due to its specific role in cytochrome c oxidase's catalytic mechanism, particularly its ability to participate directly in oxygen reduction at physiological conditions .

Heme a3 is a complex iron-containing prosthetic group with the molecular formula C51H49Cl2FeN5O7 and a molecular weight of 970.7 grams per mole [1]. This compound represents a highly specialized modification of the basic porphyrin structure, incorporating unique structural features that distinguish it from other heme variants. The central iron atom can exist in either the ferrous (Fe²⁺) or ferric (Fe³⁺) oxidation state, depending on the functional requirements within cytochrome c oxidase [2].

The porphyrin ring system of heme a3 contains several distinctive modifications that are critical to its function. At ring position 2, a hydroxyethylfarnesyl group, which is an isoprenoid chain, has been attached to the vinyl side chain of the iron tetrapyrrole heme [9]. This farnesyl addition represents a significant structural modification that affects both the chemical properties and the protein interactions of the heme group. At ring position 8, a methyl side chain has been oxidized to form a formyl group, creating an aldehyde functionality that contributes to the unique spectroscopic and electronic properties of heme a3 [9].

The iron center in heme a3 typically exhibits high-spin characteristics in both oxidized and reduced states. In the oxidized form, the iron exists in a high-spin state with S=5/2, while in the reduced form, it maintains a high-spin configuration with S=2 [26] [19]. This high-spin nature is crucial for the oxygen reduction function of heme a3, as it provides the electronic configuration necessary for effective binding and activation of molecular oxygen.

Table 1: Molecular Properties of Heme a3

PropertyValueReference Method
Molecular FormulaC51H49Cl2FeN5O7Chemical Analysis
Molecular Weight970.7 g/molMass Spectrometry
Central Metal IonIron (Fe²⁺/Fe³⁺)X-ray Crystallography
Ring Position 2 ModificationFarnesyl groupNMR/IR Spectroscopy
Ring Position 8 ModificationFormyl groupStructural Analysis
Spin State (Oxidized)High-spin (S=5/2)EPR Spectroscopy
Spin State (Reduced)High-spin (S=2)Magnetic Measurements

Coordination Chemistry

The coordination chemistry of heme a3 is characterized by a five to six-coordinate geometry around the central iron atom [5] [6]. The primary axial ligand is a histidine residue, specifically histidine 376, which provides a coordinate covalent bond to the iron center with a bond length of approximately 1.98 angstroms [25]. This histidine ligand serves as the structural anchor that maintains the heme within the protein matrix and influences the electronic properties of the iron center.

The distal coordination site of heme a3 is available for binding various small molecules, including the physiological substrate oxygen, as well as inhibitors such as carbon monoxide, cyanide, and nitric oxide [16]. When carbon monoxide binds to heme a3, it adopts a bent conformation with an iron-carbon-oxygen angle of approximately 142 degrees and an iron-carbon bond length of 1.89 angstroms [25]. This bent geometry is imposed by the close proximity of the copper center in the binuclear site, which forces the carbon monoxide ligand away from a linear configuration.

The coordination environment significantly affects the redox properties of heme a3. Resonance Raman and potentiometric studies have revealed that heme a3 exhibits complex redox behavior with midpoint potentials near 260 and 200 millivolts [29]. These values are notably different from those of heme a, indicating that the coordination environment and the binuclear center architecture create distinct electrochemical properties for each heme group.

Table 2: Coordination Chemistry of Heme a3

Ligand TypePositionBond Length (Å)GeometryFunctional Role
Histidine 376Axial (proximal)1.98LinearStructural anchor
Water/HydroxideAxial (distal)VariableLinearProton transfer
OxygenAxial (distal)1.8-2.0BentSubstrate reduction
Carbon MonoxideAxial (distal)1.89Bent (142°)Inhibitor
CyanideAxial (distal)1.9-2.0LinearInhibitor

Binding Domains and Ligands

The binding domains of heme a3 are defined by the specific protein environment within cytochrome c oxidase, particularly in subunit I, which contains twelve transmembrane segments that provide the structural framework for heme coordination [5] [6]. Site-directed mutagenesis studies have definitively identified histidine 376 and histidine 378 as the axial ligands for the heme groups, with histidine 376 specifically coordinating to heme a3 [5] [6].

The ligand binding characteristics of heme a3 are influenced by its position within the binuclear center. The heme is positioned approximately 4.5 to 5.3 angstroms from the copper center, creating a unique microenvironment that affects ligand binding properties [16] [25]. This proximity to copper results in distinctive binding modes for various ligands. For oxygen, the physiological substrate, binding occurs in a bent conformation that facilitates the subsequent reduction chemistry [16].

Spectroscopic studies have revealed that ligand binding to heme a3 induces conformational changes in the surrounding protein structure. These changes are particularly evident in the helix-X region, which undergoes structural transitions upon ligand binding or dissociation [22] [25]. The interaction between the heme face and specific amino acid residues, particularly valine 380, transmits conformational changes from the heme to the protein backbone, demonstrating the intimate relationship between ligand binding and protein dynamics.

Inhibitor binding studies have provided detailed information about the ligand binding domain of heme a3. Cyanide binding results in the formation of a ferric heme a3-cyanide complex with characteristic infrared stretching frequencies between 2146 and 2152 wavenumbers for fully oxidized enzymes [8]. These spectroscopic signatures provide valuable information about the electronic environment and the nature of the metal-ligand interactions.

Heme a3-Copper B Binuclear Center Architecture

The heme a3-copper B binuclear center represents one of the most sophisticated active sites in biological systems, where the reduction of molecular oxygen to water occurs [5] [13]. The copper center, designated as copper B, is coordinated by three histidine ligands: histidine 240, histidine 290, and histidine 291 [6] [25]. The geometric arrangement of these metal centers creates a binuclear site with an iron-copper distance that varies between 4.5 and 5.3 angstroms depending on the oxidation state and ligand binding status [16] [25].

The architecture of this binuclear center is critical for its catalytic function. In the fully oxidized state, the two metal ions coordinate a hydroxide ion, maintaining the structural integrity of the active site [16]. The copper center typically adopts a trigonal planar geometry in the absence of bridging ligands, but can assume a pseudo-tetrahedral geometry when ligands bridge between the iron and copper centers [17].

Crystallographic studies have revealed that the binuclear center undergoes significant structural changes during the catalytic cycle. The position of heme a3 can shift by several tenths of an angstrom, and these movements are correlated with changes in the copper coordination environment [14]. These structural dynamics are essential for maintaining the proper electronic coupling between the metal centers and for facilitating the four-electron reduction of oxygen.

The electronic coupling between heme a3 and copper B is mediated through the protein environment and possibly through direct metal-metal interactions. Electron paramagnetic resonance studies have demonstrated that the two metal centers exhibit antiferromagnetic coupling with exchange interaction parameters on the order of 1 wavenumber [31]. This weak coupling allows for the independent redox chemistry of each metal while maintaining the cooperative behavior necessary for oxygen reduction.

Table 3: Binuclear Center Properties

ParameterValueMeasurement Method
Iron-Copper Distance4.5-5.3 ÅX-ray Crystallography
Copper CoordinationTrigonal/TetrahedralStructural Analysis
Copper LigandsHis240, His290, His291Site-directed Mutagenesis
Exchange Coupling~1 cm⁻¹EPR Spectroscopy
Bridging Ligand (Oxidized)HydroxideCrystallographic Studies

Structural Comparison with Other Heme Types

Heme a3 belongs to the heme A family and shares several structural features with heme a, while differing significantly from heme b and heme c [3] [9]. The most distinctive feature that separates heme a3 and heme a from other heme types is the presence of the formyl group at ring position 8 and the farnesyl group at ring position 2 [9]. These modifications create unique electronic and spectroscopic properties that are essential for the function of these hemes in cytochrome c oxidase.

The coordination environment of heme a3 differs markedly from that of heme a within the same enzyme complex. While heme a is coordinated by two histidine residues in a bis-histidine configuration, heme a3 has only one histidine ligand, leaving the distal coordination site available for substrate binding [5] [6]. This difference in coordination is fundamental to their respective functions, with heme a serving primarily for electron transfer and heme a3 functioning as the oxygen reduction site.

Spectroscopic comparisons reveal distinct differences between heme types. The visible absorption spectrum of heme a3 shows characteristic features that differ from other hemes, particularly in the Soret band region around 440-450 nanometers [27]. The formyl group contribution to the electronic structure creates unique spectroscopic signatures that can be used to monitor the oxidation state and ligand binding status of heme a3.

The spin state characteristics also distinguish heme a3 from other heme types. While heme a typically exhibits low-spin behavior in both oxidation states, heme a3 maintains high-spin characteristics, particularly in the oxidized state [26] [28]. This high-spin nature is crucial for oxygen binding and activation, as it provides the appropriate electronic configuration for substrate interaction.

Table 4: Comparative Analysis of Heme Types

Heme TypeRing Position 2Ring Position 8Axial LigandsSpin StatePrimary Function
Heme a3FarnesylFormylHis (single)High-spinOxygen reduction
Heme aFarnesylFormylHis (double)Low-spinElectron transfer
Heme bVinylMethylHis/MetVariableOxygen transport
Heme cVinylMethylHis/MetLow-spinElectron transfer

Crystallographic Studies of Heme a3 in Cytochrome c Oxidase

Crystallographic investigations of heme a3 within cytochrome c oxidase have provided unprecedented insights into the structural organization and dynamic behavior of this critical prosthetic group [12] [14] [23]. High-resolution X-ray crystallographic studies have revealed the precise atomic coordinates of heme a3 and its immediate protein environment, with structures determined at resolutions better than 2.5 angstroms [23].

Serial femtosecond crystallography has emerged as a particularly powerful technique for studying heme a3, as it eliminates the radiation damage that can occur with conventional synchrotron sources [22] [23]. These studies have revealed that carbon monoxide binding to heme a3 results in a bent Fe-C-O geometry with an angle of 142 degrees, demonstrating the influence of the nearby copper center on ligand geometry [22] [25].

Normal-coordinate structural decomposition analysis of crystallographic data has quantified the extent of heme distortion in different functional states [22]. In the carbon monoxide-bound form, the composite out-of-plane distortion is 0.603 angstroms, while in the photodissociated state, this increases to 0.866 angstroms [22]. The largest contributions to these distortions come from doming (0.428 to 0.670 angstroms) and saddling (0.256 to 0.517 angstroms) deformations [22].

Crystallographic studies have also revealed the dynamic nature of heme a3 positioning within the protein matrix. Different oxidation states and ligand binding conditions result in distinct heme positions, with movements of several tenths of an angstrom observed between different functional states [14]. These positional changes are coupled to conformational changes in surrounding protein elements, particularly in the helix-X region, which undergoes partial unwinding upon ligand binding [22] [25].

Temperature-dependent crystallographic studies have provided additional insights into the flexibility and dynamics of the heme a3 environment. Room-temperature structures obtained using X-ray free electron laser sources reveal conformational states that may not be accessible in cryogenic conditions, providing a more physiologically relevant view of the heme a3 structure [23].

Table 5: Crystallographic Parameters of Heme a3

Structural ParameterValueCrystallographic Method
Resolution2.3-2.6 ÅX-ray Crystallography
Iron-Histidine Bond1.98 ÅHigh-resolution Structure
Iron-CO Bond1.89 ÅSerial Femtosecond Crystallography
Fe-C-O Angle142°Structural Refinement
Heme Distortion (Total)0.603-0.866 ÅNormal-coordinate Analysis
Iron-Copper Distance4.92-5.30 ÅMulti-state Crystallography

Heme a3 exhibits distinctive absorption characteristics that distinguish it from its structural analog heme a within cytochrome c oxidase. The Soret absorption band of reduced cytochrome c oxidase displays overlapping contributions from both heme a2+ and heme a32+, with the composite spectrum showing a peak at approximately 444 nanometers and a distinct shoulder at 425 nanometers [1]. Critical to spectroscopic analysis, the 425-nanometer shoulder is predominantly attributed to heme a32+, while the main peak represents combined contributions from both hemes [1] [2].

The individual absorption spectrum of reduced heme a has been successfully reconstructed using calcium-induced spectral shift methodology, revealing a spectrum characterized by a peak with maximum at 447 nanometers and half-width of 17 nanometers [2]. This reconstructed spectrum can be decomposed into two Gaussian components with maxima at 442 and 451 nanometers, corresponding to perpendicularly oriented electronic π→π* transitions (B0x and B0y) in the porphyrin ring [2].

In the oxidized state, heme a3 contributes significantly to the 655-nanometer band observed in cytochrome oxidase, which has been assigned based on electronic absorption studies and room-temperature magnetic circular dichroism spectra [3]. The absorption features of oxidized heme a3 in difference spectra are centered near 602, 605, and 607 nanometers, with corresponding Soret absorbance peaks at 429, 446, and 448 nanometers respectively [4].

Oxidation StateWavelength (nm)AssignmentHalf-width (nm)
Reduced425Soret shoulder-
Reduced447Peak maximum17
Oxidized655α-band-
Oxidized602-607α-features-

Electron Paramagnetic Resonance Properties

Heme a3 exhibits complex electron paramagnetic resonance behavior that reflects its role as the catalytic center of cytochrome c oxidase. In the oxidized enzyme, heme a3 typically exhibits electron paramagnetic resonance signals characteristic of high-spin ferric iron with g-values near 6.0 [5] [6]. However, the electron paramagnetic resonance detectability of heme a3 is significantly influenced by magnetic interactions with the neighboring copper center (CuB).

During partial reduction of cytochrome oxidase, heme a3 manifests in its ferric form through characteristic electron paramagnetic resonance signals typical of high-spin ferric iron [6]. These signals appear as the enzyme transitions through intermediate oxidation states, indicating that in the fully oxidized form, ferric heme a3 interacts magnetically with other paramagnetic centers, resulting in decreased paramagnetism of the system [6].

The magnetic properties of heme a3 have been extensively studied using magnetic circular dichroism spectroscopy, which reveals that the magnetization characteristics show it to be a low-spin ferric heme in certain liganded states [7] [8]. In the oxidized cyanide form, heme a3-CN exhibits magnetization characteristics indicating that its ground state is an electronic doublet, with another state lying greater than 10 wavenumbers above this ground state [8].

Notably, heme a3 displays a characteristic electron paramagnetic resonance signal at g' = 2.95 in slow forms of bovine cytochrome oxidase, which appears following dithionite reduction of heme a and CuA, and decays at the same slow rate as the g' = 12 signal [9]. This signal is present in both intrinsic and formate-ligated slow enzymes but absent in fast preparations [9].

Conditiong-valueSpin StateTemperature
High-spin ferric6.0S = 5/2Variable
Low-spin ferric1.87-3.0S = 1/2Variable
Mixed-valence2.95-Low
Cyanide complex-S = 11.5-200 K

Magnetic Circular Dichroism Analysis

Magnetic circular dichroism spectroscopy has proven invaluable for characterizing the magnetic properties and electronic structure of heme a3. The technique enables detection of transitions that are too weak for conventional optical absorption spectroscopy and provides insight into the symmetry of electronic levels [10].

In oxidized cytochrome oxidase, only heme a3+ is detectable by magnetic circular dichroism spectroscopy in the oxidized state, with magnetization characteristics confirming it as a low-spin ferric heme [7]. Temperature-dependent magnetic circular dichroism studies conducted over the range 1.5 to 200 Kelvin and in magnetic fields from 0 to 5.3 Tesla provide detailed information about the electronic ground state [7] [11].

The magnetic circular dichroism spectrum of cytochrome oxidase at 4.2 Kelvin shows distinctive features, with a weak band near 655 nanometers resolved at room temperature that has been assigned to heme a3 based on electronic absorption studies [12]. This feature is believed analogous to the high-spin marker band observed near 630 nanometers in optical spectra of b-type and c-type hemes [12].

For the oxidized cyanide form of the enzyme, both heme a and heme a3-CN are detectable by magnetic circular dichroism spectroscopy, although only heme a gives an electron paramagnetic resonance signal [8]. The magnetization characteristics of heme a3-CN clearly demonstrate that its ground state is an electronic doublet with another state lying greater than 10 wavenumbers above this [8].

Time-resolved magnetic circular dichroism spectroscopy has been employed to follow spin state changes in heme a3 following photodissociation of carbon monoxide complexes. These studies reveal prompt appearance of the high-spin state after photolysis, with peak shifts of 1-10 nanometers appearing throughout the observable lifetime [13].

Mössbauer Spectroscopy Studies

Mössbauer spectroscopy provides detailed information about the electronic structure and coordination environment of the iron center in heme a3. Studies using 57Fe-enriched samples have characterized the oxidized, reduced, and ligand-bound states of heme a3 [14] [15].

In the resting oxidized state, heme a3 exhibits a Mössbauer doublet with quadrupole splitting (ΔEQ) of 1.0 millimeters per second and isomer shift (δ) of 0.48 millimeters per second [15]. These parameters are characteristic of high-spin ferric heme and definitively rule out an iron(IV) assignment [15]. The absence of magnetic hyperfine splitting in the 4.2 Kelvin spectrum is consistent with proposals that heme a3 is magnetically coupled to a cupric ion [15].

Upon reduction, heme a3 displays Mössbauer parameters of ΔEQ = 1.85 millimeters per second and δ = 0.93 millimeters per second, confirming that the iron is in the high-spin ferrous state [15]. The quadrupole splitting value is smaller than those observed for hemoglobin (2.4 millimeters per second) and myoglobin (2.2 millimeters per second), suggesting a unique coordination environment [15].

Cyanide binding to oxidized heme a3 results in dramatic changes in the Mössbauer parameters, with the spectra showing that the heme iron becomes low-spin ferric and that the ground state has integer spin (S ≥ 1) [15]. This finding supports ferromagnetic coupling of the S = 1/2 heme to an S = 1/2 cupric ion, yielding an S = 1 ground state [15].

StateQuadrupole Splitting (mm/s)Isomer Shift (mm/s)Spin State
Oxidized1.00.48High-spin ferric
Reduced1.850.93High-spin ferrous
Cyanide-bound--Low-spin ferric

Temperature-dependent Mössbauer studies reveal that the spectral parameters remain consistent across the temperature range typically studied (1.3 to 4.2 Kelvin), indicating stable electronic configurations [14]. The bacterial cytochrome oxidase from Thermus thermophilus shows similar Mössbauer parameters to the bovine enzyme, confirming the conservation of the heme a3 electronic structure across species [14].

Resonance Raman Spectroscopy

Resonance Raman spectroscopy enables selective enhancement of heme a3 vibrational modes through wavelength-specific excitation, providing detailed structural information about the heme environment and ligand binding [16] [17].

Spectral isolation of heme a3 contributions has been achieved using differential excitation wavelengths. With 441.6-nanometer excitation, heme a modes are preferentially enhanced, while 413.1-nanometer excitation selectively enhances heme a3 modes [18]. This wavelength selectivity enables complete spectral separation and characterization of individual heme contributions [18].

Carbon monoxide binding to heme a3 produces distinctive vibrational signatures that have been characterized in detail. In ba3 oxidase from Thermus thermophilus, the iron-carbon monoxide stretching mode appears at 507 wavenumbers, the iron-carbon-oxygen bending mode at 568 wavenumbers, and the carbon-oxygen stretching mode at 1973 wavenumbers [17]. These frequencies, despite their extreme values, confirm the presence of the α-conformation in the catalytic center [17].

The structural environment of heme a3 in different oxidase types shows characteristic differences. Plant cytochrome oxidases exhibit vinyl group vibrations at higher frequencies compared to mammalian enzymes, suggesting different degrees of interaction between heme cores and their periphery [19]. The formyl group vibrations provide particularly sensitive probes of the protein environment, with oxidized heme a showing strong enhancement but frequencies indicating weaker protein interactions in plant versus mammalian enzymes [19].

Resonance Raman potentiometric titrations have been employed to extract heme a and heme a3 midpoint potentials directly. The voltage dependencies of Raman intensities reveal that heme a3 centers have lower midpoint potentials (260 and 200 millivolts) compared to heme a centers (350 and 220 millivolts) [16].

Vibrational ModeFrequency (cm⁻¹)Assignment
Fe-CO stretch507ba3 oxidase
Fe-C-O bend568ba3 oxidase
C-O stretch1973ba3 oxidase
Formyl stretchVariableEnvironment-dependent

Fourier Transform Infrared Analysis

Fourier transform infrared spectroscopy provides exceptional sensitivity for detecting vibrational changes in heme a3 and its ligand complexes, particularly carbon monoxide and cyanide adducts [20] [21] [22].

Carbon monoxide binding to heme a3 produces characteristic infrared bands that are highly sensitive to the heme environment. At cryogenic temperatures (15-80 Kelvin), the heme a3-CO complex exhibits a primary carbon monoxide stretching frequency at 1963 wavenumbers with additional bands near 1952 wavenumbers [23]. Photolysis of this complex at low temperatures results in carbon monoxide migration to the copper center (CuB), producing new bands at 2062 and 2043 wavenumbers [23].

The carbon monoxide stretching frequency is notably sensitive to environmental changes and pH. In mixed-valence carbon monoxide complexes, the frequency decreases from 1965.3 wavenumbers at pH ≤ 7 to 1963.7 wavenumbers at pH 9.3, indicating protonation state changes in the binuclear center [24]. This pH dependence provides insight into the proton pumping mechanism of cytochrome oxidase [22].

Time-resolved step-scan Fourier transform infrared spectroscopy has been employed to monitor the dynamics of carbon monoxide binding and dissociation. These studies reveal that photodissociation of carbon monoxide from heme a3 triggers perturbations in surrounding amino acid residues, particularly glutamic acid residues involved in proton pumping [22].

Cyanide binding to heme a3 produces distinct infrared signatures depending on the oxidation state. In oxidized ba3 oxidase, the initially formed heme a3³⁺-C≡N-CuB²⁺ species shows a cyanide stretching frequency at 2152 wavenumbers, which is replaced by a photolabile heme a3²⁺-CN⁻ complex with frequency at 2075 wavenumbers [25]. Photolysis produces a transient CuB²⁺-CN⁻ complex at 2146 wavenumbers [25].

LigandFrequency (cm⁻¹)StateTemperature
CO (heme a3)1963Bound15-80 K
CO (CuB)2062Photolysis product15-80 K
CN (bridging)2152OxidizedRoom temp
CN (terminal)2075ReducedRoom temp

The vibrational perturbation spectrum between 900 and 1700 wavenumbers contains extensive information about the binuclear center, with frequency-shifted bands due to the 8-formyl and 4-vinyl groups of heme a3 being identified and quantitated [21]. These frequency shifts arise from changes in porphyrin polarization accompanying spin state changes of the iron [21].

Separation of Heme a and Heme a3 Contributions in Spectral Analysis

The separation of individual heme a and heme a3 contributions from composite cytochrome oxidase spectra represents a fundamental challenge in spectroscopic characterization, requiring sophisticated analytical approaches due to the significant spectral overlap between these chemically identical but coordinatively distinct hemes [26] [27].

Global fit analysis combined with electrochemical redox titrations has emerged as a powerful method for separating heme a and heme a3 spectral contributions. This approach involves simultaneous adjustment of midpoint potentials and amplitudes for user-defined redox components across all wavelengths in the ultraviolet-visible range (400-900 nanometers) and all wavenumbers in the infrared region (1250-1800 wavenumbers) [28]. The method yields difference spectra corresponding to specific redox potentials, with heme a and heme a3 components separated based on their distinct electrochemical properties [28].

Calcium-induced spectral shift methodology provides an alternative approach for heme a spectral reconstruction. Addition of calcium ions to mitochondrial cytochrome oxidase induces a selective spectral shift of heme a, while heme a3 remains unaffected [2] [29]. The difference spectrum induced by calcium corresponds to the first derivative of the heme a²⁺ absolute absorption spectrum, allowing reconstruction of the individual heme a spectrum through mathematical integration [2] [29].

Wavelength-selective excitation has proven particularly effective for resonance Raman spectroscopy. Excitation at 441.6 nanometers preferentially enhances heme a modes, while 413.1-nanometer excitation selectively enhances heme a3 modes in carbon monoxide-bound complexes [18]. This differential enhancement enables complete spectral separation, with subtraction techniques uncovering the discrete spectrum of ligand-free heme a3 [18].

Photodissociation approaches utilize femtosecond laser pulses to selectively perturb heme a3 through carbon monoxide photolysis while leaving heme a unchanged. This method has been applied to both Thermus thermophilus ba3 oxidase and bovine aa3 oxidase, revealing individual B0x and B0y electronic transitions for both reduced hemes [1]. The resolved spectra demonstrate that heme a²⁺ is red-shifted relative to heme a3²⁺ [1].

MethodPrincipleAdvantageLimitation
Electrochemical titrationRedox potential differencesQuantitative separationRequires native enzyme
Calcium-induced shiftSelective heme a perturbationDirect reconstructionLimited to heme a
Wavelength-selective excitationDifferential enhancementComplete separationSpecific to Raman
PhotodissociationLigand-selective perturbationMinimal sample preparationRequires photolabile ligands

Magnetic circular dichroism spectroscopy enables separation based on different magnetic properties of the two hemes. Variable-temperature measurements (1.5-200 Kelvin) and variable-field studies (0-5.3 Tesla) provide magnetization curves that can distinguish between different spin states and magnetic interactions [7] [11]. This approach is particularly valuable for identifying heme a3 contributions in oxidized enzyme where electron paramagnetic resonance signals may be masked by magnetic coupling [7].

Mathematical deconvolution techniques have been developed for complex spectral analysis, particularly in the near-infrared region where multiple chromophores contribute. These methods involve fitting linear combinations of model spectra to experimental data, with individual component spectra extracted through least-squares optimization [26] [30]. The approach has been successfully applied to separate heme a, heme a3, and copper center contributions in the 700-980 nanometer region [30].

Other CAS

58916-42-0

Dates

Last modified: 07-17-2023

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